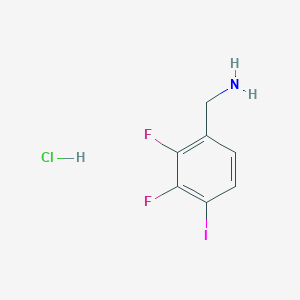![molecular formula C22H39ClN2O B15293150 [5-Chloro-2-(hexadecyloxy)phenyl]-hydrazine](/img/structure/B15293150.png)
[5-Chloro-2-(hexadecyloxy)phenyl]-hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[5-Chloro-2-(hexadecyloxy)phenyl]-hydrazine is a chemical compound with the molecular formula C22H39ClN2O and a molecular weight of 383.011 g/mol . This compound is characterized by the presence of a chloro group, a hexadecyloxy group, and a hydrazine moiety attached to a phenyl ring. It is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [5-Chloro-2-(hexadecyloxy)phenyl]-hydrazine typically involves the reaction of 5-chloro-2-hydroxybenzaldehyde with hexadecanol in the presence of a suitable catalyst to form the hexadecyloxy derivative. This intermediate is then reacted with hydrazine hydrate under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
[5-Chloro-2-(hexadecyloxy)phenyl]-hydrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazine moiety to amines.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Applications De Recherche Scientifique
[5-Chloro-2-(hexadecyloxy)phenyl]-hydrazine is used in various scientific research applications, including:
Chemistry: It serves as a reagent in the synthesis of other complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is utilized in the production of dyes and pesticides.
Mécanisme D'action
The mechanism of action of [5-Chloro-2-(hexadecyloxy)phenyl]-hydrazine involves its interaction with specific molecular targets. For instance, in the development of aggrecanase-2 inhibitors, the compound binds to the zinc-binding site of the enzyme, thereby inhibiting its activity. This inhibition prevents the breakdown of aggrecan, a key component of cartilage, thus providing therapeutic benefits in osteoarthritis .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-4-chlorophenol: A precursor in the synthesis of [5-Chloro-2-(hexadecyloxy)phenyl]-hydrazine.
4-Nitrobenzaldehyde 2-(5-Chloro-2-(hexadecyloxy)phenyl)hydrazone: A related compound used in similar applications.
Uniqueness
This compound is unique due to its specific structural features, such as the hexadecyloxy group, which imparts distinct chemical properties and biological activities. This uniqueness makes it valuable in specialized research and industrial applications .
Propriétés
Formule moléculaire |
C22H39ClN2O |
|---|---|
Poids moléculaire |
383.0 g/mol |
Nom IUPAC |
(5-chloro-2-hexadecoxyphenyl)hydrazine |
InChI |
InChI=1S/C22H39ClN2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-26-22-17-16-20(23)19-21(22)25-24/h16-17,19,25H,2-15,18,24H2,1H3 |
Clé InChI |
OYRKPZQYHBHGLO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCOC1=C(C=C(C=C1)Cl)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(alphaS)-alpha-[(Phenylmethoxy)methyl][1,1'-biphenyl]-4-ethanol](/img/structure/B15293068.png)
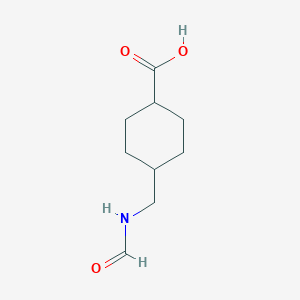


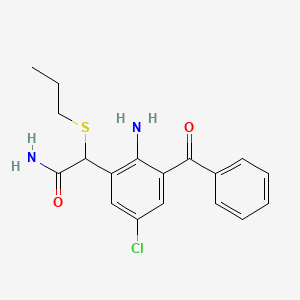


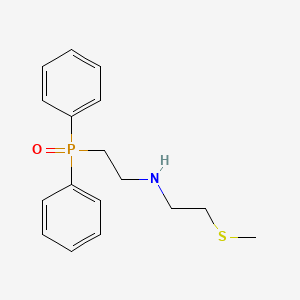
![(2R)-1-[(2S)-2-aminopropanoyl]-2-[(2S)-4-cyclohexyl-1-ethoxy-1-oxobutan-2-yl]pyrrolidine-2-carboxylic acid](/img/structure/B15293114.png)
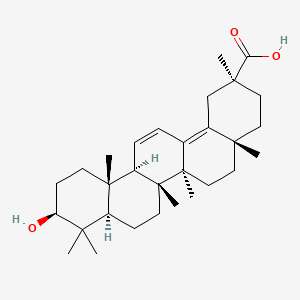


![[2-Bromo-3-fluoro-5-(trifluoromethyl)phenyl]methanol](/img/structure/B15293133.png)
